Boc-4-iodo-L-phenylalanine

Catalog No.
S672390
CAS No.
62129-44-6
M.F
C14H18BrNO4
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-iodo-L-phenylalanine

CAS Number

62129-44-6

Product Name

Boc-4-iodo-L-phenylalanine

IUPAC Name

(2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18BrNO4

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ULNOXUAEIPUJMK-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O

Synonyms

62129-39-9;(s)-n-boc-4-bromophenylalanine;Boc-L-4-Bromophenylalanine;boc-4-bromo-l-phenylalanine;boc-l-4-bromophe;boc-phe(4-br)-oh;boc-l-4-bromophenylalnine;(S)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;boc-p-bromo-phe-oh;N-Boc-4-bromo-L-phenylalanine;boc-4'-bromo-l-phe;boc-l-4-bromo-phe-oh;Boc-L-phe(4-Br)-OH;(2s)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;BOC-L-4-BR-PHE-OH;(s)-3-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoicacid;n-alpha-t-butyloxycarbonyl-4-bromo-l-phenylalanine;MFCD00237571;SBB063715;4-bromo-l-phenylalanine,n-bocprotected;(s)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionicacid;Boc-D-phe(4-Br)-OH;(S)-BOC-2-AMINO-3-(4-BROMOPHENYL)PROPIONICACID;N-ALPHA-(T-BUTOXYCARBONYL)-4-BROMO-L-PHENYLALANINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-bromophenyl)propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O

The exact mass of the compound Boc-4-iodo-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-4-iodo-L-phenylalanine is a non-canonical amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the para position of the phenyl ring. This specific combination makes it a key building block in solid-phase peptide synthesis (SPPS) and a highly reactive precursor for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. Its primary procurement value lies in the high reactivity of the carbon-iodine bond, which enables the synthesis of complex, modified peptides and bioconjugates under milder conditions than those required for bromo- or chloro-analogs.

Research Fit

Aryl iodide handle for Pd-catalyzed couplings (Suzuki, Stille, Sonogashira, Heck)
Boc group compatible with SPPS and orthogonal protection strategies
L-configuration for stereoselective peptide synthesis

Substituting Boc-4-iodo-L-phenylalanine with its bromo- or chloro-analogs is often unviable due to the significantly lower reactivity of the C-Br and C-Cl bonds in essential palladium-catalyzed cross-coupling reactions. This lower reactivity necessitates harsher reaction conditions (higher temperatures, stronger bases, or more complex catalysts), which can compromise the integrity of sensitive functional groups in a growing peptide chain. Furthermore, for applications in radio-imaging, such as PET or SPECT, the iodine atom serves as the specific site for isotopic exchange with radioiodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), a function that bromo or chloro analogs cannot fulfill. The choice between Boc and Fmoc protecting groups is also a critical, non-interchangeable process decision, dictated by the overall synthetic strategy; Boc chemistry relies on acid-lability for deprotection, while Fmoc chemistry uses base-lability, making them orthogonal and incompatible within the same synthesis workflow.

Substitution Risk

Boc-4-bromo-L-Phe substitution
Weaker C–Br bond may reduce cross-coupling conversion and yield
Fmoc-4-iodo-L-Phe substitution
Base-promoted Fmoc cleavage leads to decomposition under Pd conditions

Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. Bromo-Analogs

The carbon-iodine bond (dissociation energy ~65 kcal/mol) is significantly weaker than the carbon-bromine bond (~81 kcal/mol), facilitating the rate-limiting oxidative addition step in palladium-catalyzed coupling. This allows Suzuki reactions with Boc-4-iodo-L-phenylalanine to proceed under milder conditions. In a solid-phase peptide modification study, the conversion of an iodo-peptide reached 88% in DMF at 55 °C, while bromo-analogs typically require higher temperatures or more activated catalyst systems to achieve similar yields, increasing the risk of side-product formation.

Evidence DimensionBond Dissociation Energy (BDE) of Phenyl Halide
Target Compound DataC-I BDE: ~65 kcal/mol
Comparator Or BaselineC-Br BDE: ~81 kcal/mol
Quantified DifferenceC-I bond is ~16 kcal/mol weaker, favoring faster oxidative addition.
ConditionsGeneral condition for Pd-catalyzed cross-coupling reactions.

Enables higher yields and purity for complex biaryl-containing peptides under milder conditions, preserving sensitive functionalities.

Suzuki-Miyaura conversion
Head-to-head
40% vs 20% (2-fold)
Higher coupling efficiency vs bromo analog
Aq. Pd-Calix-NS, 37°C, 3h; phenylboronic acid

Enables Efficient, Copper-Free Sonogashira Couplings

The high reactivity of aryl iodides makes them ideal substrates for Sonogashira coupling, often enabling the use of milder, copper-free conditions which is advantageous in synthesizing sensitive biomolecules by avoiding copper toxicity and side reactions like Glaser coupling. Boc-4-iodo-L-phenylalanine is readily used in these protocols to install terminal alkynes onto peptides for subsequent bioorthogonal ligations or to create conformationally constrained peptide analogs. In contrast, aryl bromides often require copper co-catalysis and more forcing conditions to achieve comparable reaction efficiency.

Evidence DimensionReaction Condition Requirement
Target Compound DataOften compatible with milder, copper-free Sonogashira conditions.
Comparator Or BaselineBromo-analogs frequently require copper co-catalysis and/or higher temperatures.
Quantified DifferenceQualitative: Avoidance of toxic copper catalyst and prevention of alkyne homocoupling side products.
ConditionsPalladium-catalyzed Sonogashira cross-coupling.

Allows for cleaner and more biocompatible synthesis of alkyne-modified peptides, crucial for downstream applications like click chemistry and materials science.

Boc vs Fmoc stability
Head-to-head
Coupling feasible vs Fmoc cleavage
Boc stable under basic Pd coupling conditions
Pd(0), t-BuSH, 70°C, 3h; DPPF, Et3N

Direct Precursor for Radioiodinated Tracers with High Yield

Boc-4-iodo-L-phenylalanine serves as a key precursor for the synthesis of radioiodinated tracers, such as 4-[¹²⁵I]iodo-L-phenylalanine, used in molecular imaging. A synthesis method starting from a Boc-protected tin precursor (derived from Boc-phenylalanine) allows for radioiodination in high radiochemical yields. One study reported a single-step synthesis achieving an average radiochemical yield of 94.8 ± 3.4%. The Boc protecting group is crucial in this scheme as it can be removed simultaneously with the tert-butyl ester under acidic conditions post-iodination, simplifying the workflow. This application is impossible with bromo- or chloro-phenylalanine analogs.

Evidence DimensionRadiochemical Yield
Target Compound Data94.8 ± 3.4% (single-step synthesis from a Boc-protected tin precursor)
Comparator Or BaselineNot applicable (Bromo/Chloro analogs cannot be radioiodinated via isotopic exchange).
Quantified DifferenceEnables a function that comparators cannot perform.
ConditionsRadio-iododestannylation followed by acid deprotection.

This compound is a critical, non-substitutable precursor for developing specific classes of high-yield diagnostic and therapeutic radiopharmaceuticals.

Enantiomeric purity
Reported
[α]²⁰/D +22.5° to +22.7°
Supports L-enantiomer identity verification
c=1, ethyl acetate; class-level data
Chemical purity
Data to verify
≥98% (HPLC)
Supports consistent SPPS coupling performance
Supplier specification; verify by end user

Precursor for Complex Biaryl-Containing Peptides via Solid-Phase Suzuki Coupling

For synthesizing peptides containing biaryl structures, which are important motifs in drug discovery for stabilizing secondary structures like β-turns. The high reactivity of the C-I bond allows for efficient on-resin Suzuki coupling under conditions mild enough to preserve the peptide backbone and sensitive side chains, a significant advantage over using less reactive bromo-analogs.

Installing Bioorthogonal Handles via Sonogashira Coupling

When a project requires the site-specific installation of an alkyne handle onto a peptide for subsequent 'click' chemistry, bioconjugation, or material functionalization. The use of the iodo-derivative facilitates clean, high-yield Sonogashira reactions, often under copper-free conditions, which is critical for maintaining the integrity and biocompatibility of the final product.

Development of Radioiodinated Peptides for Cancer Imaging and Therapy

As a direct and essential precursor for synthesizing radioiodinated amino acid tracers (e.g., 4-[¹³¹I]iodo-L-phenylalanine) for applications in SPECT imaging and targeted endoradiotherapy of tumors like gliomas. The iodine atom is non-substitutable for this purpose, making this compound the required starting material for this class of radiopharmaceuticals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura library diversification
Aryl iodide coupling efficiency
Conversion yield and library diversity
On-resin peptide functionalization
Boc stability under basic Pd conditions
N-protection integrity during post-assembly coupling
Genetic code expansion building blocks
Verified enantiomeric and chemical purity
Identity and purity for multistep synthesis
Scalable peptide-drug conjugate synthesis
Robust C–C bond formation chemistry
Coupling yield and scalability for bioconjugation

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-4-Iodo-L-phenylalanine

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